9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

Peptide Synthesis Enantiomeric Purity Oxidation

This (2S)-enantiomer (>95% purity) enables direct installation of a C-terminal aldehyde warhead in L-peptide synthesis. Unlike standard Fmoc-leucine, its aldehyde group allows reductive amination or protease inhibitor formation without racemization (<1% epimerization). Avoid substitutes: the racemic mixture introduces D-residues that disrupt binding. Confirm you need the (S)-enantiomer, as CAS 393178-28-4 is frequently misassociated with the (R)-form.

Molecular Formula C21H23NO3
Molecular Weight 337.4
CAS No. 393178-28-4
Cat. No. B3264581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
CAS393178-28-4
Molecular FormulaC21H23NO3
Molecular Weight337.4
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24)/t15-/m1/s1
InChIKeyNTFTULBKHJJQAW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (Fmoc-L-Leucine Aldehyde) for Peptide Synthesis


9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate, commonly known as Fmoc-L-leucine aldehyde, is a chiral building block used in solid-phase peptide synthesis (SPPS) . Its structure features an Fmoc-protected amine, a leucine side chain, and a C-terminal aldehyde. This compound is designed for the incorporation of aldehyde functionalities into peptides, often for the creation of protease inhibitors or for site-specific conjugation via reductive amination [1]. A key characteristic for procurement is the stereochemical configuration; the name specifies the (2S) enantiomer, which is critical for L-peptide synthesis. However, a discrepancy exists in common databases where CAS 393178-28-4 is often linked to the (2R) or D-enantiomer, making precise specification essential .

Why Fmoc-L-Leucine Aldehyde Cannot Be Replaced by Fmoc-L-Leucine or Racemic Analogs


Simple Fmoc-L-leucine (CAS 35661-60-0) or Fmoc-D-leucine (CAS 114360-54-2) are carboxylic acids and cannot replace the aldehyde functionality for C-terminal modification . Using a racemic mixture or the incorrect enantiomer introduces unwanted D-amino acid residues, which disrupts peptide secondary structure and biological activity . The specific (S)-enantiomer is required for synthesizing native L-peptide aldehydes, which are crucial for protease inhibitor development. The following quantitative evidence demonstrates the significance of enantiomeric purity and the oxidative method used to achieve it, factors that are absent when substituting with non-aldehyde or racemic analogs [1].

Quantitative Differentiation: Enantiomeric Purity and Synthesis of Fmoc-L-Leucine Aldehyde (CAS 146803-42-1)


Enantiomeric Purity: Less than 1% Epimerization in Fmoc-L-Leucine Aldehyde Synthesis

The synthesis of Fmoc-L-leucine aldehyde via IBX/DMSO oxidation of Fmoc-L-leucinol proceeds with less than 1% epimerization to the D-isomer [1]. This is a critical quality parameter for building blocks used in solid-phase peptide synthesis, as epimerization leads to a mixture of diastereomers in the final peptide product. In contrast, racemic or unprotected amino aldehydes, or those produced by non-optimized methods, can exhibit epimerization rates of 5-10% or higher [2].

Peptide Synthesis Enantiomeric Purity Oxidation

Purity Profile: Fmoc-L-Leucine Aldehyde (98%) vs. Standard Fmoc-Amino Acids (95%)

Commercially, the (S)-enantiomer (CAS 146803-42-1) is available at a minimum purity of 98% from select vendors, compared to the typical 95% purity for many standard Fmoc-amino acids . While the D-enantiomer (CAS 393178-28-4) is often listed as minimum 95% . This higher purity reduces the need for additional purification steps before use in SPPS, saving time and cost in research workflows.

Peptide Synthesis Purity Quality Control

D-Labeled vs. L-Aldehyde: Impact on Peptide Conformation and Activity

The L-configuration at the 2-position corresponds to the natural L-leucine. Incorporation of the D-enantiomer (CAS 393178-28-4) into an L-peptide aldehyde would reverse the stereochemistry at the P1 position, drastically altering the peptide's conformation and binding affinity. For example, in protease inhibitors, L-configured aldehydes form a stable hemiacetal with the catalytic serine/cysteine in a defined orientation; the D-isomer cannot productively bind, leading to a complete loss of inhibitory activity [1]. While direct comparator data for this specific compound is limited, general trends in diastereomeric peptide aldehydes show activity differences of 2 to 3 orders of magnitude [2].

Chirality Peptide Therapeutics Structure-Activity Relationship

Fmoc vs. Cbz Protecting Group Strategy in Solid-Phase Peptide Aldehyde Synthesis

Fmoc-protected amino aldehydes are compatible with standard Fmoc/tBu SPPS protocols, allowing for the synthesis of complex peptide aldehydes without the need for special acid-labile linkers [1]. In contrast, Cbz-protected amino aldehydes require removal by hydrogenolysis or strong acid (e.g., HF), which can degrade the acid-labile aldehyde group. A comparative study on the synthesis of peptide aldehydes showed that Fmoc-based strategies led to higher overall yields (70-80% vs 40-60%) and fewer side products compared to Cbz-based approaches [2].

Solid-Phase Peptide Synthesis Protecting Groups Aldehyde

Application Scenarios for Fmoc-L-Leucine Aldehyde in Peptide-Based Drug Discovery


Synthesis of Proteasome Inhibitors with C-Terminal Aldehyde Warheads

Fmoc-L-leucine aldehyde is used to introduce a C-terminal aldehyde 'warhead' into peptide-based proteasome inhibitors. The >99% enantiomeric purity ensures that the final inhibitor binds correctly to the proteasome's active site. The Fmoc group allows standard SPPS elongation, and the aldehyde is deprotected on-resin to yield the active inhibitor [1]. This approach is superior to using racemic aldehyde precursors, which require difficult separation of diastereomeric final products [2].

Site-Specific Conjugation of Peptides via Reductive Amination

The aldehyde handle of Fmoc-L-leucine aldehyde can be used for site-specific conjugation to amine-containing molecules (e.g., fluorophores, biotin, or carrier proteins) via reductive amination. The low epimerization rate (<1%) ensures that the peptide backbone remains intact during the conjugation step, preserving the peptide's biological activity [1]. This is critical for the development of peptide-drug conjugates or imaging agents [2].

Construction of Peptide Aldehyde Libraries for Screening

As a building block, Fmoc-L-leucine aldehyde enables the rapid parallel synthesis of peptide aldehyde libraries on solid support. The high purity (98%) and compatibility with automation reduce the time from design to screening. Libraries synthesized with this building block can be directly screened against cysteine, serine, or threonine proteases, with the L-configuration ensuring activity against natural targets [1]. This is essential for hit-to-lead optimization in drug discovery [2].

Quote Request

Request a Quote for 9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.